ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C21H23N3O3 It is characterized by the presence of a fluorenyl group attached to a piperazine ring, which is further esterified with ethyl carboxylate
Preparation Methods
The synthesis of ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate typically involves a multi-step process. One common synthetic route starts with the reaction of 9H-fluorene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to yield the fluorenyl-piperazine derivative. Finally, the esterification of this derivative with ethyl chloroformate produces the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the fluorenyl group to a dihydrofluorene derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The fluorenyl group is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperazine ring can interact with various proteins, affecting their function and activity .
Comparison with Similar Compounds
Ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate can be compared with other fluorenyl and piperazine derivatives:
Fluorenyl derivatives: Compounds like 2,7-dichloro-9H-fluorene-based thiazolidinones and azetidinones are known for their anticancer and antimicrobial activities.
Piperazine derivatives: Compounds such as pyrrolidine-based drugs are widely used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
ethyl 4-(9H-fluoren-2-ylcarbamoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-2-27-21(26)24-11-9-23(10-12-24)20(25)22-17-7-8-19-16(14-17)13-15-5-3-4-6-18(15)19/h3-8,14H,2,9-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKLMXHNKAAABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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